molecular formula C18H24N6OS2 B2509580 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 941942-24-1

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2509580
CAS No.: 941942-24-1
M. Wt: 404.55
InChI Key: GIIIRKHKPTXZJS-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a bicyclic heteroaromatic core. Key structural elements include:

  • Ethylthio group at position 6 of the pyrimidine ring, which may enhance lipophilicity and influence metabolic stability.
  • Thiophen-2-yl acetamide side chain linked via an ethyl spacer, introducing aromatic and electron-rich moieties that could modulate receptor binding or solubility.

Alkylation of a pyrazolo[3,4-d]pyrimidine precursor with ethylthio and isopropylamino groups.

Subsequent coupling of the thiophen-2-yl acetamide moiety via nucleophilic substitution or amide bond formation, as seen in related pyrimidine alkylation strategies .

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6OS2/c1-4-26-18-22-16(21-12(2)3)14-11-20-24(17(14)23-18)8-7-19-15(25)10-13-6-5-9-27-13/h5-6,9,11-12H,4,7-8,10H2,1-3H3,(H,19,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIIRKHKPTXZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)CC3=CC=CS3)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step procedures:

  • Formation of the Pyrazolopyrimidine Core: : Starting with the appropriate precursors, the core is synthesized using cyclization reactions that involve specific catalysts and solvents under controlled temperatures.

  • Introduction of Substituents: : Ethylthio and isopropylamino groups are introduced via nucleophilic substitution reactions. These steps require particular reagents such as ethylthiolate and isopropylamine, respectively.

  • Final Assembly: : The attachment of the thiophen-2-yl acetamide moiety is accomplished through amidation reactions. This step involves the use of acyl chlorides or activated esters to ensure efficient coupling.

Industrial Production Methods: For large-scale production, optimized processes are implemented to maximize yield and purity while minimizing costs:

  • Catalysis: : Industrial synthesis may employ advanced catalysis techniques to streamline reactions.

  • Continuous Flow Systems: : Utilizing continuous flow chemistry helps maintain reaction conditions and improve efficiency.

  • Purification: : Industrial purification methods like crystallization, distillation, and chromatography ensure high-quality final products.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide undergoes various reactions, including:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or permanganate.

  • Reduction: : Employing reducing agents like lithium aluminum hydride.

  • Substitution: : Reacts with halogens or nucleophiles for functional group modifications.

Common Reagents and Conditions: Typical reagents include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

  • Catalysts: : Palladium on carbon (Pd/C), transition metal complexes.

Major Products: Depending on the reaction type, the major products formed include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide finds applications in multiple fields:

Chemistry:
  • Chemical Probes: : Used as a tool to investigate biological pathways.

  • Catalysts: : Acts as a ligand in transition metal catalysis.

Biology:
  • Enzyme Inhibition Studies: : Serves as a model compound to study the inhibition of specific enzymes.

  • Cell Signaling Research: : Utilized to elucidate cellular pathways.

Medicine:
  • Drug Development: : Potential candidate for therapeutic agents targeting specific diseases.

  • Pharmacokinetics: : Analyzed for its metabolism and interaction with biological systems.

Industry:
  • Material Science: : Explored for its properties in developing new materials.

  • Agriculture: : Investigated for potential use in agrochemicals.

Mechanism of Action

Effects and Pathways: N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide exerts its effects primarily through:

  • Enzyme Inhibition: : Targets specific enzymes to modulate their activity.

  • Signal Transduction Modulation: : Interacts with molecular pathways to alter cellular responses.

Molecular Targets: The primary molecular targets include enzymes involved in metabolic and signaling pathways

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on core modifications and functional substituents. Below is a detailed comparison:

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate (Compound 1, )

  • Core: Pyrimidine (non-fused) vs. pyrazolo[3,4-d]pyrimidine (fused bicyclic system).
  • Substituents: Ethylthio group at position 2 (vs. position 6 in the target compound). Thietan-3-yloxy (oxygen-linked thietane) at position 4 (vs. isopropylamino).
  • Synthesis : Prepared via alkylation of a 6-methyl-4-oxo-pyrimidine intermediate with 2-chloromethylthiirane, highlighting divergent regioselectivity compared to the target compound’s pyrazolo-pyrimidine framework .
  • Functional Impact: The thietane oxygen may reduce metabolic stability compared to the target compound’s isopropylamino group, which is less prone to oxidative degradation.

2-[(1,6-Dihydro-6-Oxo-4-Methyl-2-Pyrimidinyl)Thio]-N-Acetamides ()

  • Core: Pyrimidinone (6-oxo) vs. pyrazolo-pyrimidine.
  • Substituents: Methyl group at position 4 (vs. isopropylamino). Thioether-linked acetamide side chains (e.g., N-benzyl or cyclopenta[b]thiophene derivatives).
  • Functional Impact: The pyrimidinone core’s electron-withdrawing carbonyl group may reduce aromaticity compared to the fused pyrazolo-pyrimidine system, altering π-π stacking interactions in biological targets.

Thiazolidinone and Thiazolo[3,2-a]Pyridine Derivatives ()

  • Core: Thiazolidinone or thiazolo-pyridine (non-pyrimidine) vs. pyrazolo-pyrimidine.
  • Substituents: Cyanoacetamide and cyclohexyl groups (vs. thiophen-2-yl acetamide).

Data Table: Structural and Functional Comparison

Parameter Target Compound Compound 1 () Pyrimidinone Acetamides () Thiazolidinones ()
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrimidine Pyrimidinone Thiazolidinone/Thiazolo-pyridine
Position 4 Substituent Isopropylamino Thietan-3-yloxy Methyl Cyclohexyl/Cyanoacetamide
Thioether Group Ethylthio at position 6 Ethylthio at position 2 Thio-linked acetamide at position 2 Absent
Side Chain Thiophen-2-yl acetamide via ethyl spacer Ethyl acetate Benzyl/cyclopenta[b]thiophene acetamide Cyanoacetamide
Synthetic Route Likely alkylation/amide coupling Thiirane alkylation Sodium methylate-catalyzed alkylation Thioglycolic acid cyclization
Potential Applications Kinase inhibition, oncology Not reported Not reported Antimicrobial

Key Research Findings and Implications

  • Metabolic Considerations : The ethylthio and thiophen-2-yl groups may increase metabolic resistance relative to oxygen-containing analogs (e.g., thietan-3-yloxy in Compound 1) .
  • Unresolved Questions: Direct biological data for the target compound are absent in the provided evidence.

Biological Activity

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core, an ethylthio group, and a thiophenyl acetamide moiety. Its molecular formula is C19H23N6OSC_{19}H_{23}N_6OS with a molecular weight of 402.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₃N₆OS
Molecular Weight402.5 g/mol
CAS Number941986-05-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a crucial player in cancer cell proliferation and survival pathways .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may possess anti-inflammatory effects. Studies have demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling .

Case Studies

  • In Vitro Studies : In vitro assays using cancer cell lines have shown that this compound significantly inhibits cell proliferation in a dose-dependent manner.
  • Mechanistic Investigations : A study focusing on the mechanism revealed that the compound induces apoptosis through caspase activation and mitochondrial pathway modulation, confirming its potential as an anticancer agent.
  • Comparative Analysis : When compared with other compounds in the same class, this compound exhibited superior potency against specific cancer types, highlighting its unique structural advantages.

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